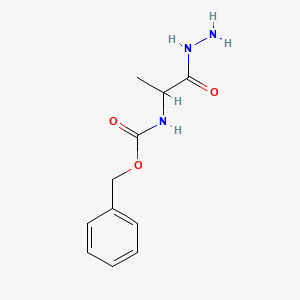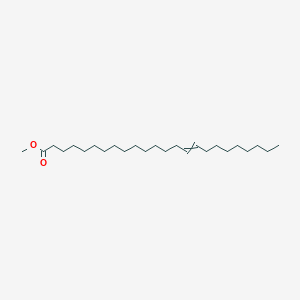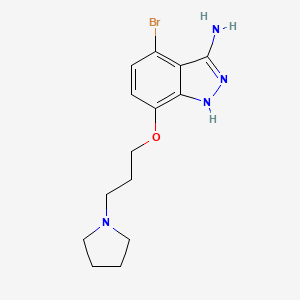
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of 7-hydroxyindazole followed by the introduction of the pyrrolidin-1-yl propoxy group through nucleophilic substitution reactions. The final step involves the amination of the indazole core to introduce the amine group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
- 4-Bromo-7-(3-(morpholin-1-yl)propoxy)-1H-indazol-3-amine
- 4-Bromo-7-(3-(piperidin-1-yl)propoxy)-1H-indazol-3-amine
Comparison: Compared to similar compounds, 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine may exhibit unique biological activities due to the presence of the pyrrolidin-1-yl group. This group can influence the compound’s binding affinity and selectivity towards specific molecular targets, making it a valuable candidate for drug discovery and development.
Propriétés
Formule moléculaire |
C14H19BrN4O |
|---|---|
Poids moléculaire |
339.23 g/mol |
Nom IUPAC |
4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18) |
Clé InChI |
ABJJFYLDNALBHX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12512380.png)
![N-[(1Z)-1-(2-bromophenyl)-1-chloro-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B12512381.png)
![6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid; cyclohexylamine](/img/structure/B12512384.png)
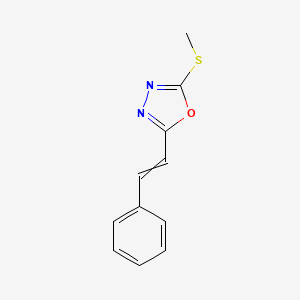
![2,4-Diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B12512405.png)
![(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12512407.png)

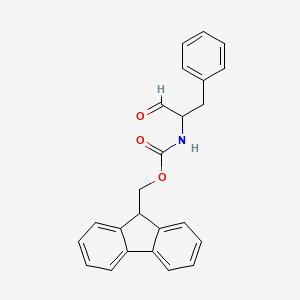
![2-Amino-5-[(4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-yl)amino]pentanoic acid](/img/structure/B12512446.png)
acetic acid](/img/structure/B12512449.png)
![N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]acetamide](/img/structure/B12512455.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(thiophen-3-yl)butanoic acid](/img/structure/B12512469.png)
